

# An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 3-hydroxyglutarate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diethyl 3-hydroxyglutarate

Cat. No.: B146656

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 3-hydroxyglutarate**, a key organic compound with applications in pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

## Molecular Structure and Properties

**Diethyl 3-hydroxyglutarate** (CAS No: 32328-03-3) is an ester with the molecular formula  $C_9H_{16}O_5$  and a molecular weight of 204.22 g/mol .<sup>[1][2][3][4]</sup> Its structure features a central hydroxyl group and two flanking ethyl ester functionalities, making it a valuable chiral building block in organic synthesis.

## Table 1: Physical and Chemical Properties of Diethyl 3-hydroxyglutarate

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>5</sub>	[1][2]
Molecular Weight	204.22 g/mol	[1][3]
CAS Number	32328-03-3	[1][2]
IUPAC Name	diethyl 3-hydroxypentanedioate	[1]
Boiling Point	156-157 °C at 23 mmHg	[3][4]
Density	1.103 g/mL at 25 °C	[3][4]
Refractive Index (n <sub>20/D</sub> )	1.439	[3][4]

## Spectroscopic Data

The following sections present the key spectroscopic data for **Diethyl 3-hydroxyglutarate**, crucial for its identification and characterization.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.25	t	6H	-CH <sub>3</sub> (ester)
2.53	d	4H	-CH <sub>2</sub> -C=O
3.70 (approx.)	s (broad)	1H	-OH
4.14	q	4H	-O-CH <sub>2</sub> - (ester)
4.35	m	1H	-CH(OH)-

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
14.1	-CH <sub>3</sub> (ester)
42.5	-CH <sub>2</sub> -C=O
60.6	-O-CH <sub>2</sub> - (ester)
64.9	-CH(OH)-
172.5	C=O (ester)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Diethyl 3-hydroxyglutarate** shows characteristic absorptions for the hydroxyl and ester groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 (broad)	Strong	O-H stretch (hydroxyl)
2980	Medium	C-H stretch (aliphatic)
1730	Strong	C=O stretch (ester)
1180	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **Diethyl 3-hydroxyglutarate** shows a molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Possible Fragment
204	Low	$[M]^+$ (Molecular Ion)
187	Moderate	$[M - OH]^+$
159	Moderate	$[M - OCH_2CH_3]^+$
131	High	$[M - COOCH_2CH_3]^+$
71	Base Peak	$[C_4H_7O]^+$
43	High	$[C_2H_3O]^+$
29	High	$[C_2H_5]^+$

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound of this type and can be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Diethyl 3-hydroxyglutarate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

$^1H$  NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).
- Solvent:  $CDCl_3$ .
- Temperature: 298 K.

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Acquisition Time: 4.0 s.
- Spectral Width: 20 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz <sup>1</sup>H frequency).
- Solvent: CDCl<sub>3</sub>.
- Temperature: 298 K.
- Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.5 s.
- Spectral Width: 240 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat):

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a single drop of neat **Diethyl 3-hydroxyglutarate** directly onto the center of the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

#### FTIR Acquisition:

- Instrument: Bruker Tensor 27 FT-IR Spectrometer with an ATR accessory.<sup>[1]</sup>
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

#### Sample Introduction:

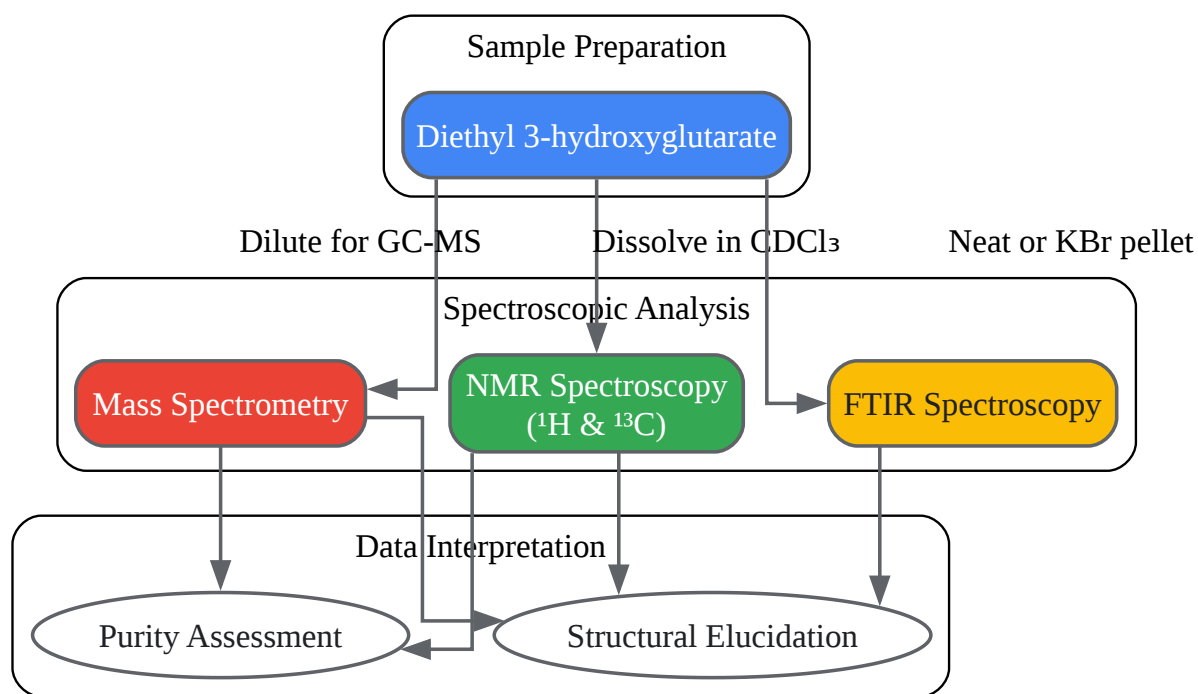
- For a volatile compound like **Diethyl 3-hydroxyglutarate**, direct injection or gas chromatography (GC) coupling can be used. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

#### Electron Ionization (EI) Mass Spectrometry Acquisition:

- Instrument: A GC-MS system (e.g., Agilent GC-MSD).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range:  $m/z$  20-300.
- Scan Speed: 1000 amu/s.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **Diethyl 3-hydroxyglutarate**.



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Caption: Workflow for the spectroscopic analysis of **Diethyl 3-hydroxyglutarate**.

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## References

- 1. Diethyl 3-hydroxyglutarate | C<sub>9</sub>H<sub>16</sub>O<sub>5</sub> | CID 96259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 3-hydroxyglutarate [webbook.nist.gov]
- 3. chembk.com [chembk.com]

- 4. Diethyl 3-hydroxyglutarate | 32328-03-3 [chemicalbook.com]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)